molecular formula C8H13N3O3 B14199362 1,4-Dihydroxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one CAS No. 837402-67-2

1,4-Dihydroxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

Katalognummer: B14199362
CAS-Nummer: 837402-67-2
Molekulargewicht: 199.21 g/mol
InChI-Schlüssel: YGQAMXPMZMTIFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dihydroxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is a chemical compound with the molecular formula C8H13N3O3. This compound is notable for its unique structure, which includes a triazole ring, a common motif in many biologically active molecules. The presence of both hydroxyl and ketone functional groups makes it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydroxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one typically involves the reaction of 1H-1,2,4-triazole with a suitable precursor that contains the necessary functional groups. One common method involves the use of 3,3-dimethyl-2-butanone as a starting material, which undergoes a series of reactions including hydroxylation and triazole substitution to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dihydroxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones or carboxylic acids, while reduction of the ketone group can produce secondary alcohols .

Wissenschaftliche Forschungsanwendungen

1,4-Dihydroxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,4-Dihydroxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonds, hydrophobic interactions, and coordination with metal ions. The compound can affect various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Dihydroxy-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. Its versatility makes it a valuable compound in various fields of research and industry .

Eigenschaften

CAS-Nummer

837402-67-2

Molekularformel

C8H13N3O3

Molekulargewicht

199.21 g/mol

IUPAC-Name

1,4-dihydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one

InChI

InChI=1S/C8H13N3O3/c1-8(2,3-12)6(13)7(14)11-5-9-4-10-11/h4-5,7,12,14H,3H2,1-2H3

InChI-Schlüssel

YGQAMXPMZMTIFE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CO)C(=O)C(N1C=NC=N1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.